molecular formula C18H17N3O4 B10989196 N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10989196
M. Wt: 339.3 g/mol
InChI Key: SPNKXWQAMGWJDM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxyphthalazinyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.

    Attachment of the Hydroxyphthalazinyl Group: This step involves the reaction of the intermediate compound with a hydroxyphthalazine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-11-7-8-14(16(9-11)25-2)19-17(22)10-15-12-5-3-4-6-13(12)18(23)21-20-15/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)

InChI Key

SPNKXWQAMGWJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)OC

Origin of Product

United States

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